p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
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Overview
Description
p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: is a synthetic carbohydrate derivative. This compound is notable for its complex structure, which includes a nitrophenyl group, an acetamido group, and a benzylidene-protected glucopyranoside. It is primarily used in biochemical research, particularly in the study of glycosidases and glycosyltransferases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzylidene to prevent unwanted reactions.
Acetylation: The 3-OH group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Introduction of the Acetamido Group: The 2-OH group is converted to an acetamido group using acetic anhydride and ammonia.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced at the anomeric position through a glycosylation reaction using p-nitrophenol and a suitable glycosyl donor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection, acetylation, and glycosylation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The acetamido and acetyl groups can be substituted under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic or basic conditions depending on the desired substitution reaction.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranosides depending on the reagents used.
Scientific Research Applications
Chemistry
Glycosidase Inhibitors: Used as a substrate to study the inhibition of glycosidases, which are enzymes that hydrolyze glycosidic bonds.
Glycosylation Studies: Employed in the synthesis of glycosylated compounds for research in carbohydrate chemistry.
Biology
Enzyme Assays: Utilized in assays to measure the activity of glycosidases and glycosyltransferases.
Cell Signaling: Investigated for its role in cell signaling pathways involving glycoproteins.
Medicine
Drug Development: Explored as a potential lead compound for the development of drugs targeting glycosidases.
Diagnostic Tools: Used in the development of diagnostic assays for diseases involving glycosidase activity.
Industry
Biotechnology: Applied in the production of glycosylated products in biotechnology.
Pharmaceuticals: Used in the synthesis of complex carbohydrate-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with glycosidases and glycosyltransferases. The nitrophenyl group acts as a leaving group in glycosidase-catalyzed hydrolysis reactions, allowing the study of enzyme kinetics and mechanisms. The acetamido and acetyl groups provide structural specificity, influencing the binding affinity and specificity of the compound for various enzymes.
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside: Lacks the acetyl and benzylidene groups, making it less complex.
p-Nitrophenyl 2-Acetamido-3,6-di-O-acetyl-4-O-[2’-O-(2’‘,3’‘,4’‘-tri-O-benzoyl-alpha-L-fucopyranosyl)-3’,4’,6’-tri-O-acetyl-beta-D-glucopyranoside: A more complex derivative used in carbohydrate chemistry.
Uniqueness
p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is unique due to its specific combination of protective groups and functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in detailed mechanistic studies and the development of enzyme inhibitors.
Properties
IUPAC Name |
[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESTZLZNOJJNEZ-GCIQQMSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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